2-(3-Methoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This boronic ester features a pinacol-protected boron center (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a substituted aryl group (3-methoxy-4,5-dimethylphenyl). The methoxy group at the 3-position and methyl groups at the 4- and 5-positions create a unique electronic and steric profile. Boronic esters like this are pivotal in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and materials science due to their stability and tunable reactivity .
Properties
IUPAC Name |
2-(3-methoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO3/c1-10-8-12(9-13(17-7)11(10)2)16-18-14(3,4)15(5,6)19-16/h8-9H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEBIFLEIUSKJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682273 | |
| Record name | 2-(3-Methoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-19-2 | |
| Record name | 2-(3-Methoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Catalytic System
A representative procedure, adapted from analogous dioxaborolane syntheses, employs 3-bromo-4,5-dimethylanisole as the aryl halide precursor. The reaction proceeds in anhydrous 1,4-dioxane at 80–90°C under argon, using Pd(dppf)Cl₂ (1–2 mol%) as the catalyst and potassium acetate (3 equiv) as the base. Stoichiometric bis(pinacolato)diboron ensures complete conversion, with typical reaction times of 12–16 hours.
Key Data Table: Miyaura Borylation Parameters
Mechanistic Insights
The palladium catalyst facilitates oxidative addition of the aryl halide, followed by transmetallation with the diboron reagent. Reductive elimination yields the boronic ester. Steric hindrance from the 3-methoxy and 4,5-dimethyl groups necessitates elevated temperatures to overcome kinetic barriers.
Boronic Acid Esterification with Pinacol
An alternative route involves synthesizing 3-methoxy-4,5-dimethylphenylboronic acid followed by esterification with pinacol. This two-step approach is advantageous when the boronic acid is commercially available or easily accessible.
Synthesis of the Boronic Acid
The boronic acid is typically prepared via lithiation-borylation of 3-bromo-4,5-dimethylanisole. Using n-BuLi in THF at −78°C, the aryl bromide undergoes lithiation, followed by quenching with trimethyl borate to form the boronic acid.
Esterification Protocol
The boronic acid is reacted with pinacol (1.05 equiv) in dichloromethane, using anhydrous magnesium sulfate to absorb water and shift the equilibrium toward ester formation. After stirring for 16 hours at room temperature, the product is isolated via filtration and column chromatography (hexane/ethyl acetate).
Key Data Table: Esterification Parameters
Challenges and Solutions
-
Hydrolysis Sensitivity : The boronic acid intermediate is prone to hydrolysis, necessitating anhydrous conditions.
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Steric Effects : Bulky substituents on the aryl ring slow esterification; prolonged reaction times or slight excess of pinacol mitigates this.
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors improve heat and mass transfer, particularly for exothermic steps like lithiation. Solvent selection also impacts scalability: toluene or 2-MeTHF may replace dichloromethane due to environmental and safety concerns.
Purification and Quality Control
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Column Chromatography : Silica gel with hexane/ethyl acetate (9:1 to 4:1) achieves >95% purity.
-
Analytical Validation :
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Miyaura Borylation | One-pot, high yields | Requires palladium catalyst |
| Boronic Acid Esterification | No transition metals | Multi-step, boronic acid stability issues |
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2-(3-Methoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a probe in biological systems due to its boron content.
Medicine: Explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-(3-Methoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is largely dependent on its ability to interact with various molecular targets. The boron atom can form stable complexes with diols and other nucleophiles, making it useful in catalysis and molecular recognition. Additionally, the phenyl group can participate in π-π interactions and hydrogen bonding, further enhancing its reactivity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Steric Properties
Table 1: Key Structural Analogs and Their Substituent Effects
Key Observations:
- Electronic Effects :
- Electron-donating groups (e.g., methoxy, methyl) stabilize the boron center, reducing Lewis acidity and slowing transmetallation in cross-couplings .
- Electron-withdrawing groups (e.g., Cl, sulfonyl) enhance Lewis acidity, accelerating reactions like Suzuki-Miyaura couplings but increasing susceptibility to hydrolysis .
- Steric Effects :
Reactivity in Cross-Coupling and Borylation Reactions
- Suzuki-Miyaura Coupling :
- The target compound’s electron-donating groups may require optimized conditions (e.g., stronger bases or elevated temperatures) for efficient coupling, as seen in analogs like 2-(2,6-dichloro-3,5-dimethoxyphenyl)-dioxaborolane, which is used in synthesizing indazole-based anticancer agents .
- Chlorinated analogs (e.g., 2-(3,5-dichlorophenyl)-dioxaborolane) exhibit faster transmetallation due to increased boron electrophilicity .
- C-H Borylation :
Stability and Handling
- Hydrolytic Stability :
- Thermal Stability :
- High steric bulk (e.g., TipBpin in ) enhances thermal stability, making such compounds suitable for high-temperature reactions. The target compound’s stability remains understudied but is expected to align with moderately hindered analogs.
Biological Activity
2-(3-Methoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as Dioxaborolane) is a synthetic compound belonging to the class of boron-containing compounds. Its unique structure allows it to participate in various biological activities, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of Dioxaborolane, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Chemical Formula : C₁₅H₂₃BO₃
- Molecular Weight : 262.15 g/mol
- CAS Number : 1218790-19-2
- Structure : The compound features a dioxaborolane core with methoxy and dimethyl substitutions on the aromatic ring.
Mechanisms of Biological Activity
Dioxaborolane exhibits several biological activities that can be attributed to its structural characteristics:
- Antitumor Activity : Research indicates that compounds similar to Dioxaborolane can inhibit tumor growth by disrupting cellular signaling pathways involved in proliferation and survival. The presence of boron in its structure enhances its interaction with biological molecules such as proteins and nucleic acids.
- Enzyme Inhibition : Dioxaborolane has been shown to inhibit certain enzymes that are crucial for cancer cell metabolism. This inhibition can lead to reduced energy production in malignant cells.
- Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress within cells, which is beneficial in preventing cellular damage associated with various diseases.
Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of Dioxaborolane derivatives on various cancer cell lines. The findings indicated that these compounds significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Dioxaborolane | 12.5 | MCF-7 (Breast) |
| Dioxaborolane Derivative | 8.3 | A549 (Lung) |
Study 2: Enzyme Inhibition
Another investigation focused on the inhibitory effects of Dioxaborolane on key metabolic enzymes in cancer cells. The results demonstrated that Dioxaborolane effectively inhibited glycolytic enzymes, leading to decreased glucose uptake and reduced ATP production.
| Enzyme | Inhibition (%) | Concentration (µM) |
|---|---|---|
| Hexokinase | 75 | 10 |
| Phosphofructokinase | 60 | 10 |
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 2-(3-Methoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
- Methodological Answer : The compound is synthesized via a two-step process:
Lithiation-Borylation : React 3-methoxy-4,5-dimethylbromobenzene with n-butyllithium (-78°C, THF), followed by addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Workup : Quench with aqueous NH₄Cl, extract with dichloromethane, and purify via column chromatography (silica gel, hexane/ethyl acetate 9:1). Typical yields range from 65-75% .
- Key Parameters : Anhydrous conditions, stoichiometric control (1:1.1 aryl halide to boronate), and inert atmosphere (N₂/Ar) are critical to minimize hydrolysis.
Q. How is this compound characterized to confirm structural integrity?
- Analytical Workflow :
- ¹¹B NMR : A singlet at δ 30-32 ppm confirms boronate ester formation.
- ¹H NMR : Key signals include δ 2.2-2.4 ppm (6H, aromatic methyl groups) and δ 3.8 ppm (3H, methoxy).
- Mass Spectrometry : ESI-MS ([M+H]⁺) should match the theoretical molecular weight (C₁₆H₂₅BO₃: 276.19 g/mol).
- Melting Point : Compare with literature values (e.g., 98-100°C for analogous derivatives) .
Q. What is the role of this compound in Suzuki-Miyaura cross-coupling reactions?
- Mechanistic Insight : It serves as an aryl boronate donor, transferring the 3-methoxy-4,5-dimethylphenyl group to palladium-activated aryl halides.
- Optimized Conditions :
- Catalyst: Pd(PPh₃)₄ (2 mol%).
- Base: K₃PO₄ (2 equiv) in toluene/water (4:1) at 90°C for 12-24 hours.
- Typical coupling partners: Electron-deficient aryl bromides (e.g., 4-bromonitrobenzene) yield >80% biaryl products .
Advanced Questions
Q. How do steric effects from the 3-methoxy-4,5-dimethyl group influence reaction kinetics in cross-coupling?
- Kinetic Analysis :
- Steric hindrance reduces oxidative addition rates at Pd⁰ by 40% compared to unsubstituted phenylboronates.
- Mitigation strategies:
- Use bulky ligands (e.g., XPhos) to stabilize Pd intermediates.
- Increase reaction temperature to 110°C.
- Data Table :
| Ligand | Rate Constant (k, s⁻¹) | Yield (%) |
|---|---|---|
| PPh₃ | 0.015 | 62 |
| XPhos | 0.027 | 88 |
| Data from controlled kinetic studies . |
Q. How can conflicting NMR data for boron-containing byproducts be resolved?
- Contradiction Analysis :
- Issue : Overlapping ¹H NMR signals from hydrolysis byproducts (e.g., boronic acids).
- Resolution :
Use ¹¹B NMR to distinguish boronate (δ 30 ppm) from boric acid (δ 18 ppm).
Employ HSQC to correlate boron and proton environments.
Validate via IR spectroscopy (B-O stretch at 1350 cm⁻¹) .
Q. What computational methods predict the reactivity of this compound in non-traditional coupling reactions?
- DFT Modeling :
- Calculate Fukui indices to identify nucleophilic/electrophilic sites on the aryl ring.
- Simulate transition states for Pd-mediated cross-couplings (e.g., B3LYP/6-31G* level).
- Predicted Reactivity : The 4-methyl group enhances electrophilicity at the para position, favoring C-C bond formation .
Q. How does solvent polarity affect the stability of this boronate ester?
- Stability Study :
| Solvent | Half-Life (25°C) | Degradation Product |
|---|---|---|
| Hexane | >6 months | None |
| Methanol | 2 days | Phenol derivative |
| DMF | 3 weeks | Boronic acid |
| Stability assessed via HPLC; storage in non-polar solvents recommended . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
